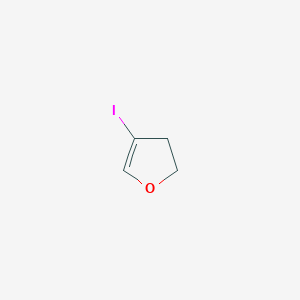

4-Iodo-2,3-dihydrofuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

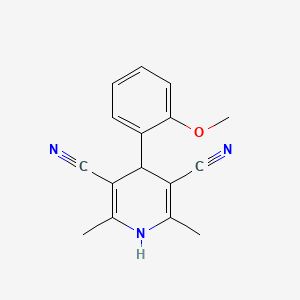

4-Iodo-2,3-dihydrofuran is a chemical compound with the molecular formula C4H5IO . It has an average mass of 195.986 Da and a monoisotopic mass of 195.938507 Da .

Synthesis Analysis

The synthesis of 4-Iodo-2,3-dihydrofuran involves the regio-selective synthesis of iodo-substituted dihydrofurans from amine substituted alkynols . The resulting iodo-substituted dihydrofurans have been further diversified by C–C couplings and C–N coupling reactions to afford a diverse range of substituted dihydrofuran derivatives .Molecular Structure Analysis

The InChI code for 4-Iodo-2,3-dihydrofuran is 1S/C4H5IO/c5-4-1-2-6-3-4/h3H,1-2H2 . The compound is a light yellow liquid .Chemical Reactions Analysis

The 2,3-dihydrofuran ring can be synthesized by several methods. These routes usually involve cyclization or cycloaddition reactions of carbonyl compounds using metal-containing catalysts . Iodine can also serve as a catalyst as well as Raney nickel .Physical And Chemical Properties Analysis

4-Iodo-2,3-dihydrofuran has a molecular weight of 195.99 . It is a light yellow liquid . The compound should be stored at 0-8°C .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Molecular iodine has been used in the cyclization of tethered heteroatom-containing alkenyl or alkynyl systems, such as 4-Iodo-2,3-dihydrofuran, to afford heterocyclic compounds with many synthetic and biological applications . For example, iodine-promoted cyclization of tethered heteroatom (oxygen-, nitrogen- or sulfur-)-containing alkynes has proven to be an effective method for the synthesis of furans .

Synthesis of Pyrroles

The pyrrole moiety is widely distributed in a large number of naturally occurring compounds which display a variety of physiological properties . The cyclization of 4-Iodo-2,3-dihydrofuran has been used to synthesize pyrroles .

Synthesis of Thiophenes

Thiophenes can also be synthesized through the cyclization of 4-Iodo-2,3-dihydrofuran . Thiophenes have been found in various naturally occurring compounds or synthetic derivatives .

Synthesis of Indoles

Indoles can be synthesized through the cyclization of 4-Iodo-2,3-dihydrofuran . Indoles are found in a large number of naturally occurring compounds .

Synthesis of Benzofurans

Benzofurans can be synthesized through the cyclization of 4-Iodo-2,3-dihydrofuran . Benzofurans have been found in naturally occurring compounds or synthetic derivatives .

Synthesis of Benzothiophenes

Benzothiophenes can be synthesized through the cyclization of 4-Iodo-2,3-dihydrofuran . Benzothiophene analogues prepared through a combination of palladium–mediated coupling and iodine–promoted iodocyclization were found to exhibit tubulin binding activities .

Safety and Hazards

Mecanismo De Acción

Target of Action

4-Iodo-2,3-dihydrofuran is a chemical compound that is often used in organic synthesis It’s known to be used in suzuki–miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

In Suzuki–Miyaura coupling reactions, 4-Iodo-2,3-dihydrofuran may act as an electrophile . The reaction involves the oxidative addition of the electrophilic organic group to a palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where a nucleophilic organic group is transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, the compound contributes to the formation of new carbon–carbon bonds, which can significantly impact the structure and function of synthesized molecules .

Pharmacokinetics

As a chemical used primarily in organic synthesis, its bioavailability would likely depend on the specific context of its use, including factors such as the presence of other compounds and the conditions of the reaction .

Result of Action

The molecular and cellular effects of 4-Iodo-2,3-dihydrofuran’s action would depend on the specific context of its use. In Suzuki–Miyaura coupling reactions, it contributes to the formation of new carbon–carbon bonds, potentially leading to the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of 4-Iodo-2,3-dihydrofuran can be influenced by various environmental factors. For instance, the conditions of the reaction, such as temperature and pH, can impact the compound’s reactivity . Additionally, the presence of other compounds, such as catalysts or reagents, can also affect the compound’s action .

Propiedades

IUPAC Name |

4-iodo-2,3-dihydrofuran |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IO/c5-4-1-2-6-3-4/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOVXTQSBPKXKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC=C1I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2,3-dihydrofuran | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,2-dimethylpropanamide](/img/structure/B2995962.png)

![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2995964.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2995965.png)

![6-Ethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2995970.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-butylbenzamide](/img/structure/B2995972.png)

![Isopropyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2995976.png)